2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
A structurally similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been found to inhibit human glycolate oxidase (hgox) . hGOX is a peroxisomal flavoenzyme that generates glyoxylate .
Mode of Action
The inhibitor heteroatoms of the similar compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent is surrounded by nonconserved hydrophobic residues . This suggests that the compound might bind to the active site of the enzyme and inhibit its activity.
Biochemical Pathways
Glycolate oxidase is involved in the metabolism of glyoxylate. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, inhibiting glycolate oxidase could potentially reduce the production of oxalate and prevent the formation of these deposits.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits glycolate oxidase, it could potentially reduce the production of oxalate and prevent the formation of calcium deposits in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the thioether linkage: This can be done using thiol reagents under nucleophilic substitution conditions.
Addition of the 3,4-dimethoxyphenethyl group: This step might involve a coupling reaction using palladium catalysts.
Morpholino group incorporation: This can be achieved through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds of this class are investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)-6-piperidinoquinazolin-4(3H)-one
- 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)-6-azepinoquinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the morpholino group and the combination of aromatic rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMUXNNLGHDFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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